molecular formula C21H16N4O B14210337 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one CAS No. 769171-68-8

2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14210337
CAS No.: 769171-68-8
M. Wt: 340.4 g/mol
InChI Key: XWGHLAQUXMGEAR-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining benzimidazole moieties with a cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one typically involves multi-step organic reactions The initial step often includes the formation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole rings or the cyclohexadienone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moieties can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-4-methylphenol
  • 2-(1H-Benzimidazol-2-yl)-6-methylphenol
  • 2-(1H-Benzimidazol-2-yl)-4,6-dimethylphenol

Uniqueness

Compared to similar compounds, 2-(1H-Benzimidazol-2-yl)-6-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one exhibits unique structural features, such as the presence of both benzimidazole and cyclohexadienone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

769171-68-8

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

2,6-bis(1H-benzimidazol-2-yl)-4-methylphenol

InChI

InChI=1S/C21H16N4O/c1-12-10-13(20-22-15-6-2-3-7-16(15)23-20)19(26)14(11-12)21-24-17-8-4-5-9-18(17)25-21/h2-11,26H,1H3,(H,22,23)(H,24,25)

InChI Key

XWGHLAQUXMGEAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3N2)O)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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